2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone
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Overview
Description
2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring multiple fused rings and chlorophenyl groups, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as preparative thin-layer chromatography (TLC) and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the aromatic rings .
Scientific Research Applications
2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share a similar indole core structure.
Isoindole derivatives: Compounds such as isoindoline-1,3-dione have a similar fused ring system.
Uniqueness
The uniqueness of 2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone lies in its complex structure, which combines multiple fused rings and chlorophenyl groups. This structure imparts unique biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C34H24Cl2N2O4 |
---|---|
Molecular Weight |
595.5 g/mol |
IUPAC Name |
5,14-bis(3-chlorophenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-9,17-diene-4,6,13,15-tetrone |
InChI |
InChI=1S/C34H24Cl2N2O4/c35-18-8-4-10-20(14-18)37-31(39)25-16-24(17-6-2-1-3-7-17)26-22-12-13-23(27(26)30(25)34(37)42)29-28(22)32(40)38(33(29)41)21-11-5-9-19(36)15-21/h1-15,22-23,25,27-30H,16H2 |
InChI Key |
PYBWKKOYIDAPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3C4C=CC(C3=C1C5=CC=CC=C5)C6C4C(=O)N(C6=O)C7=CC(=CC=C7)Cl)C(=O)N(C2=O)C8=CC(=CC=C8)Cl |
Origin of Product |
United States |
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